molecular formula C7H12N2S B13966682 1-(1-ethyl-1H-imidazol-2-yl)ethanethiol

1-(1-ethyl-1H-imidazol-2-yl)ethanethiol

Cat. No.: B13966682
M. Wt: 156.25 g/mol
InChI Key: MFYPDNVIZSBSAQ-UHFFFAOYSA-N
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Description

1-(1-Ethyl-1H-imidazol-2-yl)ethanethiol is an organic compound with the molecular formula C7H12N2S It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-ethyl-1H-imidazol-2-yl)ethanethiol typically involves the alkylation of imidazole derivatives. One common method includes the reaction of 1-ethylimidazole with an appropriate thiolating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the thiol group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to ensure the reaction proceeds efficiently and safely.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Ethyl-1H-imidazol-2-yl)ethanethiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiolates.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or iodine in the presence of a base.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Thiolates.

    Substitution: Alkylated or acylated imidazole derivatives.

Scientific Research Applications

1-(1-Ethyl-1H-imidazol-2-yl)ethanethiol has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-imidazol-2-yl)ethanethiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modulation of enzyme activity. The imidazole ring can interact with metal ions and other biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

  • 1-(1H-Imidazol-2-yl)ethanone
  • 1-(1-ethyl-1H-imidazol-2-yl)methanol
  • 2-(1H-Imidazol-1-yl)ethanol

Comparison: 1-(1-Ethyl-1H-imidazol-2-yl)ethanethiol is unique due to the presence of both an ethyl group and a thiol group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a combination of properties that make it suitable for specific applications in catalysis, material science, and medicinal chemistry.

Properties

Molecular Formula

C7H12N2S

Molecular Weight

156.25 g/mol

IUPAC Name

1-(1-ethylimidazol-2-yl)ethanethiol

InChI

InChI=1S/C7H12N2S/c1-3-9-5-4-8-7(9)6(2)10/h4-6,10H,3H2,1-2H3

InChI Key

MFYPDNVIZSBSAQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CN=C1C(C)S

Origin of Product

United States

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